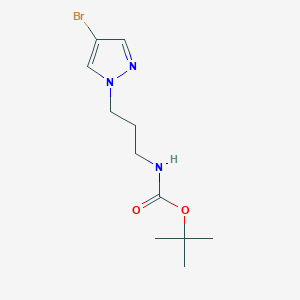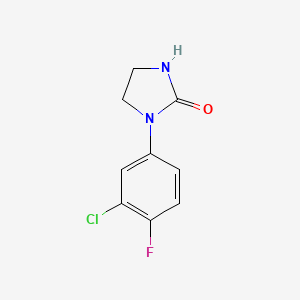
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medicinal Chemistry
Anti-inflammatory and Analgesic Agents : Novel derivatives of 4(3H)-quinazolinone, featuring the 3-(4-chlorophenyl or 4-fluorophenyl) group, have shown potential as anti-inflammatory and analgesic agents. These derivatives include Schiff bases, oxazolone, imidazolidine, among others (Farag et al., 2012).
Antiprotozoal Agents : Research on bis(2-iminoimidazolidines) with diphenyl-based structures, including chlorophenyl and fluorophenyl rings, revealed improved activity and selectivity against Trypanosoma brucei in vitro. This indicates their potential as antiprotozoal agents (Martínez et al., 2015).
Antimicrobial Activity : A study on 2,5-disubstituted 4-thiazolidinone derivatives, bearing 3-chloro-4-fluorophenyl imino groups, exhibited significant antibacterial activity, highlighting the influence of chloro and fluoro groups on antimicrobial efficacy (Chawla et al., 2012).
Antibacterial and Antifungal Applications : Imidazolidin-4-ones and imidazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant results against various microorganisms (Ammar et al., 2016).
Structure and Stability Studies
Molecular Stability and Structure : Research focusing on the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, including fluorophenyl substituents, provides insights into their molecular stability and reactivity (Hobbs et al., 2010).
Hydrolytic Cleavability for Controlled Release : Imidazolidin-4-ones have been explored for their potential as hydrolytically cleavable precursors, useful in the controlled release of bioactive compounds (Trachsel et al., 2012).
Crystal Structure Analysis : Studies on the crystal structure of derivatives, like the 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione, offer valuable information on the molecular configuration and hydrogen bonding patterns (Mague et al., 2014).
Miscellaneous Applications
- Synthesis of Bioactive Compounds : Imidazolidinone derivatives have been employed in the synthesis of a variety of bioactive compounds, including those with potential psychopharmacological properties, such as hydantoins for neuropathic pain treatment (Queiroz et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as gefitinib, are known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
Gefitinib, for instance, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
This pathway plays a crucial role in controlling cell proliferation, survival, and differentiation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may inhibit cell proliferation and induce cell death in cells overexpressing egfr .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZJZIPIHTHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
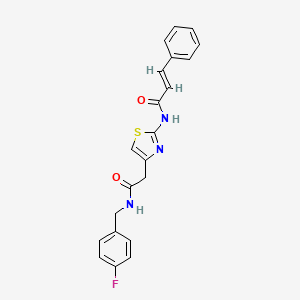


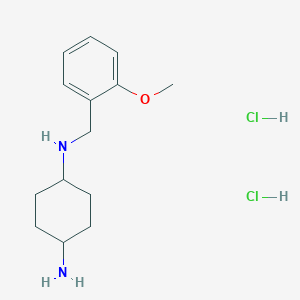
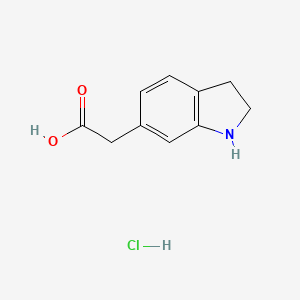
![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)
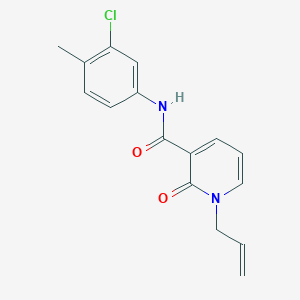
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)
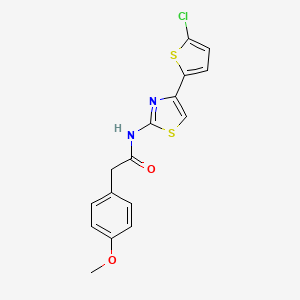
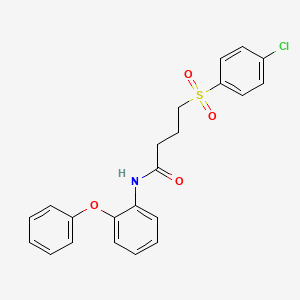

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
